molecular formula C14H27ClO3S B14638694 2-Chlorotetradecane 1,3-sultone CAS No. 54996-74-6

2-Chlorotetradecane 1,3-sultone

Cat. No.: B14638694
CAS No.: 54996-74-6
M. Wt: 310.9 g/mol
InChI Key: CTPPWAYGZDQWHO-UHFFFAOYSA-N
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Description

2-Chlorotetradecane 1,3-sultone is a chlorinated sultone compound Sultones are cyclic esters of sulfonic acids and are known for their reactivity and utility in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorotetradecane 1,3-sultone can be synthesized through the sulfonation of alpha olefins. The process involves the reaction of tetradecene with sulfur trioxide, followed by chlorination to introduce the chlorine atom at the second position. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Chlorotetradecane 1,3-sultone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorotetradecane 1,3-sultone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants and detergents.

    Biology: Studied for its potential effects on biological systems, including its role as a skin sensitizer.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorotetradecane 1,3-sultone involves its reactivity as a sultone. The compound can undergo ring-opening reactions, leading to the formation of sulfonic acids or other derivatives. These reactions are facilitated by the presence of nucleophiles, which attack the electrophilic carbon in the sultone ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other sultones and makes it valuable in specific chemical processes .

Properties

CAS No.

54996-74-6

Molecular Formula

C14H27ClO3S

Molecular Weight

310.9 g/mol

IUPAC Name

4-chloro-5-undecyloxathiolane 2,2-dioxide

InChI

InChI=1S/C14H27ClO3S/c1-2-3-4-5-6-7-8-9-10-11-14-13(15)12-19(16,17)18-14/h13-14H,2-12H2,1H3

InChI Key

CTPPWAYGZDQWHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1C(CS(=O)(=O)O1)Cl

Origin of Product

United States

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